4-Hydroxypent-3-en-2-one silver

Thermal Analysis MOCVD Precursors Nanoparticle Synthesis

4-Hydroxypent-3-en-2-one silver, systematically known as silver(I) acetylacetonate or Ag(acac) (CAS 15525-64-1), is a metal-organic β-diketonate complex with the molecular formula C₅H₇AgO₂ and a molecular weight of 206.98 g/mol. It is a faint brown, air- and light-sensitive solid with a decomposition point of approximately 100 °C and a boiling point of 225 °C.

Molecular Formula C5H8AgO2
Molecular Weight 207.98 g/mol
Cat. No. B12498512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypent-3-en-2-one silver
Molecular FormulaC5H8AgO2
Molecular Weight207.98 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.[Ag]
InChIInChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3;
InChIKeyLEUOXKLUFCTIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypent-3-en-2-one Silver (Silver Acetylacetonate) Procurement & Selection Guide: Key Compound Identifiers and Baseline Characteristics


4-Hydroxypent-3-en-2-one silver, systematically known as silver(I) acetylacetonate or Ag(acac) (CAS 15525-64-1), is a metal-organic β-diketonate complex with the molecular formula C₅H₇AgO₂ and a molecular weight of 206.98 g/mol [1]. It is a faint brown, air- and light-sensitive solid with a decomposition point of approximately 100 °C and a boiling point of 225 °C . As a member of the metal acetylacetonate class, it serves primarily as a precursor for silver-based thin films, nanoparticles, and catalysts in applications spanning microelectronics, optoelectronics, and biomedical fields [2].

Why Generic Substitution Fails for 4-Hydroxypent-3-en-2-one Silver: The Critical Role of Thermal Lability and Decomposition Pathway


In-class silver precursors or alternative metal acetylacetonates cannot be generically substituted for 4-hydroxypent-3-en-2-one silver due to its uniquely extreme thermal lability. Silver(I) acetylacetonate is identified in the literature as 'the least thermally stable member' of the metal acetylacetonate class, beginning to decompose at temperatures just above 60–70 °C [1]. This is in stark contrast to other metal acetylacetonates like platinum(II) acetylacetonate, which primarily sublimes intact, or copper(II) acetylacetonate, which exhibits significantly higher decomposition thresholds [2]. This low-temperature decomposition behavior, while a limitation for high-temperature CVD processes, is a defining and exploitable characteristic for low-temperature solution-based nanoparticle synthesis and specific catalytic applications where rapid, low-energy silver release is desired. The quantitative evidence below details this differentiation.

4-Hydroxypent-3-en-2-one Silver: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Thermal Decomposition Onset vs. Platinum(II) Acetylacetonate: A 60°C Stability Gap

Silver(I) acetylacetonate exhibits the lowest thermal stability among common β-diketonate metal complexes. Thermogravimetric analysis (TGA) demonstrates that Ag(acac) decomposition initiates slowly above 60 °C, with a rapid mass loss phase between 124–140 °C and a maximum decomposition rate at 128 °C [1]. In a direct head-to-head comparison within the same study, pure platinum(II) acetylacetonate does not undergo solid-phase decomposition up to almost 200 °C, primarily subliming instead [1]. This represents a stability difference of approximately 140 °C between the two acetylacetonate analogs, making Ag(acac) an unsuitable high-temperature precursor but a superior low-temperature silver source.

Thermal Analysis MOCVD Precursors Nanoparticle Synthesis

Decomposition Mass Loss Profile: Near-Theoretical Silver Yield vs. Metal Nitrate Precursors

The thermogravimetric profile of Ag(acac) shows a mass loss that corresponds nearly to the formation of elemental silver, indicating a clean decomposition pathway with minimal non-volatile residue from the ligand [1]. This contrasts with inorganic silver salts such as silver nitrate (AgNO₃), which often require a reducing atmosphere or additional agents to achieve metallic silver and can leave nitrate by-products. While a direct TGA comparison with AgNO₃ is not provided in the same study, the class-level inference is that the acetylacetonate ligand acts as an internal reductant, streamlining the conversion to Ag(0) [2].

Thermogravimetry Silver Yield Precursor Efficiency

Photocatalytic Reduction Efficiency on TiO₂: Silver Nitrate Outperforms Ag(acac) as a Precursor

In a study on photocatalytic reduction of silver species onto TiO₂, silver nitrate (AgNO₃) demonstrated higher reduction efficiency to Ag(0) compared to silver acetylacetonate and silver perchlorate [1]. The resulting Ag-modified TiO₂ exhibited a stronger plasmon resonance effect in the visible region (400–530 nm), indicating larger or more abundant metal particles when AgNO₃ was used as the precursor [1]. This cross-study comparison highlights a critical selection criterion: Ag(acac) may be less efficient for photodeposition applications where rapid, high-yield photoreduction is required.

Photocatalysis TiO₂ Modification Silver Loading

Atmospheric Pressure Plasma-Induced Nanoparticle Generation: Ag(acac) as a Solid Precursor vs. Metal Sputtering

Silver acetylacetonate has been successfully used as a solid precursor for generating silver nanoparticles (AgNPs) on nitrile membranes via atmospheric pressure dielectric barrier discharge (DBD) plasma [1]. The Ag(acac)-derived nanoparticles exhibited apparent antibacterial activity against Escherichia coli and Staphylococcus epidermidis, in contrast to copper oxide particles generated from copper acetylacetonate under identical conditions, which showed negligible antibacterial efficacy [1]. This demonstrates the specific advantage of Ag(acac) over Cu(acac)₂ for producing bioactive surfaces, as the silver ions and nanoparticles released from the decomposed complex are intrinsically bactericidal.

Plasma Processing Antibacterial Coatings Silver Nanoparticles

CVD Precursor Volatility: Ag(acac) Requires Phosphine Adduct Formation for Viable Vapor-Phase Delivery

The direct use of Ag(acac) as a CVD precursor is hampered by its thermal decomposition commencing before sublimation. To overcome this, researchers have synthesized phosphine adducts such as [nBu₃P]₂Ag(acac) (complex 7a), which exhibit sufficient volatility and stability for successful silver layer deposition on TiN-coated silicon wafers via CVD, yielding homogeneous and continuous silver films [1]. This is in contrast to fluorinated analogs like Ag(hfac) complexes, which can often be used directly due to their higher inherent volatility [2]. The quantification of this difference lies in the necessity of a neutral ligand for Ag(acac) to be a viable CVD candidate, whereas hfac-based silver complexes can function without this modification.

Chemical Vapor Deposition Silver Metallization Precursor Design

Thermal Stability Modulation: Ag(acac) Decomposition Delayed by ~72°C When Mixed with Pt(acac)₂

A notable differentiation of Ag(acac) is its ability to be thermally stabilized through co-formulation. When mixed in an equimolar ratio with platinum(II) acetylacetonate, the solid-phase decomposition of Ag(acac) is delayed to nearly 200 °C, compared to its onset at ~60–128 °C when heated alone [1]. This represents an increase in the practical decomposition threshold of approximately 72–140 °C, enabling co-processing at higher temperatures and the formation of novel Ag-Pt bimetallic nanostructures. This behavior is not observed when Ag(acac) is heated with all metal acetylacetonates; for instance, thermal co-decomposition with tin(II) hexafluoroacetylacetonate produces carbonaceous Ag/SnO₂ composites via a different mechanistic pathway [2].

Co-Decomposition Bimetallic Nanomaterials Thermal Stabilization

Optimal Application Scenarios for 4-Hydroxypent-3-en-2-one Silver Based on Quantitative Differentiation Evidence


Low-Temperature Solution Synthesis of Silver Nanoparticles

The extreme thermal lability of Ag(acac) (decomposition onset above 60 °C, peak rate at 128 °C) makes it a premier choice for low-temperature solution-based nanoparticle synthesis, where it can deliver clean silver with near-theoretical mass yield without external reductants [1]. This is in direct contrast to silver nitrate, which requires additional reducing chemistry, and to more stable acetylacetonates like Pt(acac)₂, which would not decompose under these mild conditions.

One-Step Dry Plasma Fabrication of Antibacterial Coatings

The ability of Ag(acac) to generate bactericidal silver nanoparticles directly from the solid state upon atmospheric pressure DBD plasma exposure, demonstrated against E. coli and S. epidermidis, positions it as a superior precursor over copper acetylacetonate for dry antimicrobial surface engineering on temperature-sensitive polymer membranes [1].

Co-Formulated Bimetallic Nanomaterial Synthesis with Pt(acac)₂

The unique thermal stabilization of Ag(acac) by equimolar mixing with Pt(acac)₂, delaying decomposition to nearly 200 °C, opens a specific processing window for synthesizing Ag-Pt bimetallic nanoparticles and composites that would be inaccessible with Ag(acac) alone or with other common silver precursors [1].

CVD of Silver Films (as Phosphine Adduct Derivative)

While neat Ag(acac) is unsuitable for CVD due to premature decomposition, its phosphine adduct, [nBu₃P]₂Ag(acac), has been successfully demonstrated for depositing homogeneous, continuous silver films on TiN/SiO₂/Si substrates, providing a viable pathway when fluorinated Ag(hfac) complexes are not desired [1].

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